1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is a synthetic organic compound belonging to the benzodiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the amine group on the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the benzodiazole ring’s known activity in the central nervous system.
Materials Science: Its unique chemical properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe or ligand in studying biological pathways and interactions, especially those involving benzodiazole derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,3-benzodiazole-5-carboxamide: Lacks the trifluoroethyl group, which may result in different pharmacokinetic properties.
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide, potentially altering its biological activity.
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-methylcarboxylate: Features a methyl ester group, which may affect its reactivity and solubility.
Uniqueness
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is unique due to the combination of the trifluoroethyl group and the benzodiazole ring, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the benzodiazole ring provides a versatile scaffold for interaction with biological targets.
Properties
IUPAC Name |
1-phenyl-N-(2,2,2-trifluoroethyl)benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)9-20-15(23)11-6-7-14-13(8-11)21-10-22(14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMMUIIQXGALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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